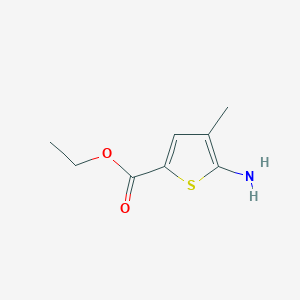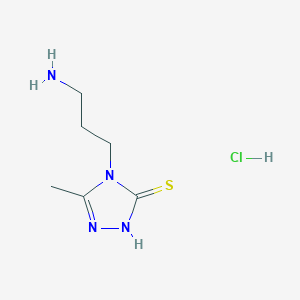
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride” is a complex organic molecule. It contains functional groups such as an amine (-NH2) and a triazole ring, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminopropyltriethoxysilane (APTES) is commonly used for surface modification of various substrates . The reaction conditions, such as the silane to substrate ratio and solvent type, can significantly affect the extent of the silane modification .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure and the conditions under which it is used. For example, aminopropyltriethoxysilane (APTES) has been used for surface modification of various substrates, and the reaction conditions can significantly affect the extent of the silane modification .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal degradation temperature of a compound can be determined using thermogravimetric analysis .
Applications De Recherche Scientifique
Photophysical Properties
4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibits significant photophysical properties. Studies have revealed its potential in non-linear optical applications due to its high hyperpolarizability, making it a candidate for use in optoelectronics and photonics (Nadeem et al., 2017).
Structural Analysis and Molecular Docking
Research on various triazole derivatives, including those related to 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione, has focused on understanding their structural aspects and potential biological applications. Molecular docking studies predict these compounds' inhibitory activity against tuberculosis, suggesting their use in drug discovery (Kumar et al., 2021).
Synthesis and Crystal Structure
The synthesis and crystal structure of related triazole derivatives have been a subject of research, providing insights into their molecular structure and potential applications in various fields (Xu et al., 2006).
Chemical Reactivity and Biological Activity
Studies on S-derivatives of triazole-thione compounds have explored their chemical reactivity and predicted biological activities. These findings are crucial for assessing the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
Antifungal Activity
Certain derivatives of 1,2,4-triazole exhibit notable antifungal activities. This highlights their potential use in developing new antifungal agents (Yu-gu, 2015).
Diuretic Effects
Research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives has revealed their diuretic and antidiuretic effects, which are significant for medical applications (Kravchenko, 2018).
Tautomerism and Spectral Investigation
The tautomerism of thione-thiol in triazole derivatives has been analyzed, providing valuable information for understanding their chemical behavior and applications in various scientific domains (Ashry et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5-8-9-6(11)10(5)4-2-3-7;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCJLBICZSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
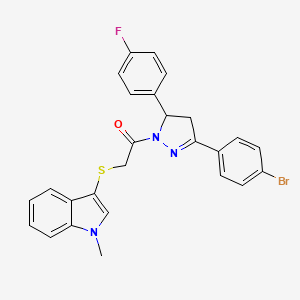
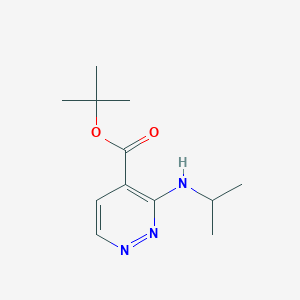
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
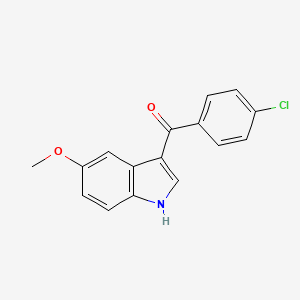
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
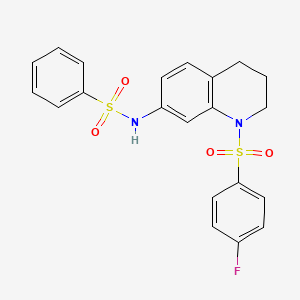

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
